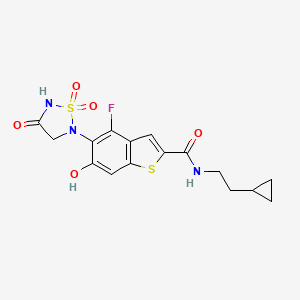
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the Benzothiophene Core: This is achieved through cyclization reactions involving sulfur-containing reagents.
Introduction of the Fluoro and Hydroxy Groups: These functional groups are introduced via electrophilic aromatic substitution reactions.
Attachment of the Thiadiazolidinyl Group: This step involves the reaction of the benzothiophene intermediate with a thiadiazolidinone derivative under controlled conditions.
Final Coupling with the Cyclopropylethyl Amine: The final step involves coupling the intermediate with 2-cyclopropylethylamine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone under strong oxidizing conditions.
Reduction: The nitro group in the thiadiazolidinyl moiety can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).
Substitution: Sodium methoxide (NaOCH₃) in methanol.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of a methoxy-substituted derivative.
Scientific Research Applications
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular signaling pathways.
Industry: Potential use in the development of diagnostic tools and assays.
Mechanism of Action
The compound exerts its effects by inhibiting protein tyrosine phosphatases, specifically PTPN1 and PTPN2. These enzymes are involved in the dephosphorylation of tyrosine residues on proteins, which is a critical step in various signaling pathways. By inhibiting these enzymes, the compound can modulate cellular processes such as growth, differentiation, and immune responses .
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-1-benzothiophene-2-carboxamide: Lacks the thiadiazolidinyl group.
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide: Contains a different oxidation state of the thiadiazolidinyl group.
Uniqueness
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide is unique due to the presence of the 1,1,4-trioxo-1,2,5-thiadiazolidinyl group, which imparts specific inhibitory activity against PTPN1 and PTPN2. This makes it a valuable compound for targeted therapeutic applications .
Properties
Molecular Formula |
C16H16FN3O5S2 |
|---|---|
Molecular Weight |
413.4 g/mol |
IUPAC Name |
N-(2-cyclopropylethyl)-4-fluoro-6-hydroxy-5-(1,1,4-trioxo-1,2,5-thiadiazolidin-2-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H16FN3O5S2/c17-14-9-5-12(16(23)18-4-3-8-1-2-8)26-11(9)6-10(21)15(14)20-7-13(22)19-27(20,24)25/h5-6,8,21H,1-4,7H2,(H,18,23)(H,19,22) |
InChI Key |
FXEPXYALVAYWCA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CCNC(=O)C2=CC3=C(S2)C=C(C(=C3F)N4CC(=O)NS4(=O)=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


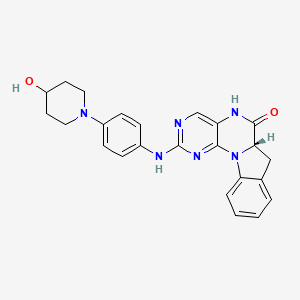

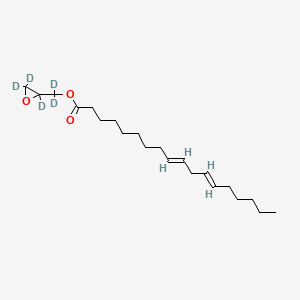
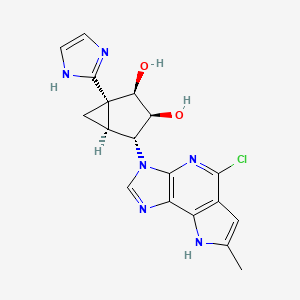
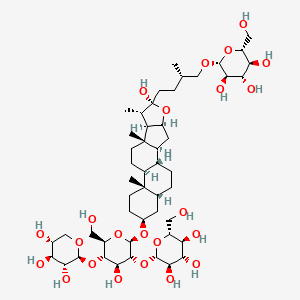

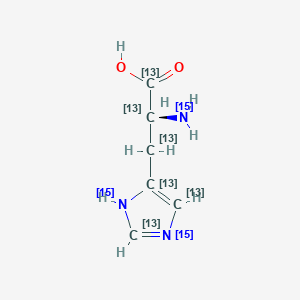

![4-[4-[3-[2-(tert-butylamino)ethylamino]-6-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]pyridin-2-yl]piperidin-1-yl]-5,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B12374696.png)

![(2S,3R)-3-(3,4-difluorophenyl)-2-(4-fluorophenyl)-4-hydroxy-N-[(3S)-2-oxo-5-phenyl-1,3-dihydro-1,4-benzodiazepin-3-yl]butanamide](/img/structure/B12374701.png)
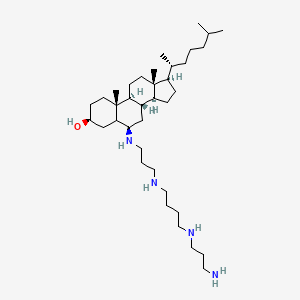
![tetrasodium;3-[[4-[[4-[(4,8-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]carbamoylamino]-2-methylphenyl]diazenyl]naphthalene-1,5-disulfonate](/img/structure/B12374712.png)
![(2S)-2-[[(2S)-2-(6-aminohexanoylamino)-3-phenylpropanoyl]amino]-N-[(1R,2S)-3-cyclohexyl-1-hydroxy-1-(1,3-thiazol-2-yl)propan-2-yl]-4-methylpentanamide](/img/structure/B12374719.png)
